Terevalefim

説明

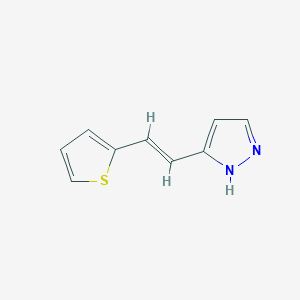

Structure

3D Structure

特性

IUPAC Name |

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHWAQGURRYJFK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070881-42-3 | |

| Record name | Terevalefim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terevalefim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEREVALEFIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terevalefim: A Deep Dive into its Mechanism of Action as a c-Met Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (also known as ANG-3777) is a small molecule investigational drug developed to mimic the biological activity of Hepatocyte Growth Factor (HGF). It acts as a selective agonist of the c-Met receptor, a receptor tyrosine kinase.[1] By activating the HGF/c-Met signaling pathway, this compound stimulates a range of cellular processes involved in tissue repair and regeneration, including cell proliferation, migration, morphogenesis, and angiogenesis, while also reducing apoptosis.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the signaling pathways involved, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism: c-Met Receptor Activation

The primary mechanism of action of this compound is its function as an HGF mimetic, binding to and activating the c-Met receptor.[2][4] This activation is crucial for initiating the downstream signaling cascades that mediate the drug's therapeutic effects.

Binding and Dimerization

While specific quantitative binding affinity data such as a dissociation constant (Kd) for this compound and the c-Met receptor are not publicly available, preclinical studies have demonstrated that ANG-3777 induces the dimerization of the c-Met receptor, a critical step for its activation.

Phosphorylation of c-Met

Upon binding and dimerization, this compound induces the dose- and time-dependent phosphorylation of the c-Met receptor. This autophosphorylation occurs at specific tyrosine residues (Y1230, Y1234, and Y1235) within the catalytic loop of the kinase domain, leading to the full activation of the receptor. In vivo studies in rats have confirmed that administration of ANG-3777 leads to the phosphorylation of c-Met in both the liver and kidneys. Importantly, the phosphorylation induced by ANG-3777 is selective for c-Met, with no observed phosphorylation of other growth factor receptors such as IFGR, Tie2, EGFR, or FGFR.

Downstream Signaling Pathways

Activation of the c-Met receptor by this compound initiates a complex network of intracellular signaling pathways. The primary and most well-documented pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade.

Other potential downstream pathways activated by c-Met include the PI3K/Akt and STAT3 pathways, which are known to be involved in cell survival and proliferation.

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of this compound has been evaluated in various preclinical and clinical settings, primarily focusing on acute kidney injury (AKI) and delayed graft function (DGF) in kidney transplant recipients.

Preclinical Data

| Animal Model | Condition | Treatment | Key Findings | Reference |

| Rat | Renal Ischemia-Reperfusion | ANG-3777 (2 mg/kg IV) | Attenuated renal dysfunction (reduced BUN and serum creatinine) and renal epithelial apoptosis. | |

| Rat | Post-ischemic renal injury | ANG-3777 (dose not specified) | Ameliorated renal dysfunction. |

Clinical Trial Data: Delayed Graft Function (Phase 2)

| Parameter | ANG-3777 (n=19) | Placebo (n=9) | p-value | Reference |

| Primary Endpoint | ||||

| Patients achieving ≥1200 mL urine in 24h by day 28 | 83.3% | 50% | 0.09 | |

| Median days to ≥1200 mL urine in 24h | 5 | 14 | - | |

| Secondary Endpoints | ||||

| Numerically better outcomes | Yes | No | - |

Clinical Trial Data: Delayed Graft Function (Phase 3 - GIFT Trial)

| Parameter | ANG-3777 (n=124) | Placebo (n=124) | p-value | Reference |

| Primary Endpoint | ||||

| eGFR at day 360 | Not significantly different | Not significantly different | - | |

| Secondary Endpoints | ||||

| Duration of dialysis through day 30 | No significant difference | No significant difference | - | |

| Patients with eGFR >30 mL/min/1.73 m² at day 360 | No significant difference | No significant difference | - | |

| Incidence of DGF | 68.5% | 69.4% | - | |

| Incidence of acute rejection | 8.1% | 6.5% | - | |

| Incidence of graft failure | 3.2% | 8.1% | - |

Experimental Protocols

The mechanism of action of this compound has been investigated through a series of in vitro and in vivo experiments.

In Vitro c-Met Phosphorylation Assay

Objective: To determine if ANG-3777 induces the phosphorylation of the c-Met receptor in cultured cells.

Methodology:

-

Cell Culture: Human or rat cell lines endogenously expressing the c-Met receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or rat neuronal Schwann cells - RSC96) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of ANG-3777 or recombinant HGF (positive control) for different time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations of the lysates are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Tyr1234/1235).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

The membrane is then stripped and re-probed with an antibody for total c-Met to confirm equal protein loading.

-

In Vitro Cell Proliferation Assay

Objective: To assess the effect of ANG-3777 on the proliferation of endothelial cells.

Methodology:

-

Cell Seeding: HUVECs are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of ANG-3777, HGF (positive control), or vehicle (negative control).

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours).

-

Proliferation Assessment: Cell proliferation is measured using a standard method such as:

-

MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is read on a microplate reader.

-

Trypan Blue Exclusion: Cells are harvested, stained with trypan blue, and viable cells are counted using a hemocytometer.

-

-

Data Analysis: The proliferation rate is calculated relative to the vehicle control.

In Vivo Model of Renal Ischemia-Reperfusion Injury

Objective: To evaluate the therapeutic efficacy of ANG-3777 in an in vivo model of acute kidney injury.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Surgical Procedure:

-

Animals are anesthetized.

-

A midline incision is made, and the left renal artery is occluded with a microvascular clamp for a defined period (e.g., 60 minutes) to induce ischemia.

-

The contralateral (right) kidney is removed (nephrectomy).

-

The clamp is removed to allow reperfusion.

-

-

Treatment: ANG-3777 (e.g., 2 mg/kg) or vehicle is administered intravenously at the onset of reperfusion and again at a later time point (e.g., 18 hours post-reperfusion).

-

Sample Collection: At a specified time post-reperfusion (e.g., 24 hours), animals are euthanized, and blood and kidney tissue are collected.

-

Analysis:

-

Renal Function: Blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels are measured from blood samples.

-

Histology/Apoptosis: Kidney tissue sections are stained (e.g., with H&E) to assess tissue damage or analyzed for markers of apoptosis (e.g., TUNEL staining).

-

Western Blotting: Kidney tissue lysates are analyzed for c-Met phosphorylation as described above.

-

Conclusion

This compound is a small molecule HGF mimetic that selectively activates the c-Met receptor, leading to the stimulation of downstream signaling pathways, most notably the Ras/Raf/MEK/ERK pathway. This activation promotes cellular responses that are crucial for tissue repair and regeneration. While preclinical and early clinical studies showed promise in the context of acute kidney injury and delayed graft function, a Phase 3 trial in kidney transplant recipients with delayed graft function did not meet its primary endpoint, although it did suggest potential biological activity that may warrant further investigation. The in-depth understanding of its mechanism of action provides a solid foundation for the continued exploration of this compound's therapeutic potential in various indications characterized by tissue injury and a need for regenerative processes.

References

- 1. Angion ANG-3777 prior data, multitargeted MOA well-placed to tackle DGF [clinicaltrialsarena.com]

- 2. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Terevalefim (ANG-3777): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terevalefim (ANG-3777) is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF), a key regulator of tissue repair and organ regeneration.[1][2] Developed by Angion Biomedica Corp., this investigational drug targets the HGF/c-Met signaling pathway, which is central to cellular protection, proliferation, and morphogenesis.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on its evaluation for acute kidney injury (AKI) and delayed graft function (DGF). Detailed experimental protocols, quantitative data from clinical trials, and visualizations of key pathways and processes are presented to offer a thorough resource for researchers and drug development professionals in the field.

Introduction: The Rationale for an HGF Mimetic

Hepatocyte growth factor (HGF) is a naturally occurring protein that plays a crucial role in tissue repair and organ recovery by binding to its receptor, c-Met.[4] This interaction triggers a signaling cascade that promotes cell survival, proliferation, migration, and the formation of new tissue structures. In the context of organ injury, such as ischemia-reperfusion injury common in kidney transplantation and cardiac surgery, the endogenous HGF/c-Met pathway is activated as a natural repair mechanism. However, the therapeutic potential of native HGF is limited by its short half-life.

This compound (ANG-3777) was developed as a small molecule mimetic of HGF, designed to offer a more stable and pharmacologically viable way to activate the c-Met pathway and enhance the body's natural repair processes. It has a substantially longer half-life than endogenous HGF, potentially expanding the therapeutic window for intervention after an acute organ injury.

Mechanism of Action: Activating the c-Met Signaling Pathway

This compound's therapeutic activity is mediated through its binding to and activation of the c-Met receptor, a tyrosine kinase receptor. This binding initiates a cascade of intracellular signaling events that are virtually identical to those triggered by native HGF.

The HGF/c-Met Signaling Cascade

Upon binding of this compound to the c-Met receptor, the receptor dimerizes and undergoes autophosphorylation. This activation leads to the recruitment and phosphorylation of downstream signaling proteins, including those involved in the PI3K/Akt and MAPK/ERK pathways. These pathways collectively orchestrate a cellular response that includes:

-

Reduced Apoptosis: Promotion of cell survival and inhibition of programmed cell death in injured tissues.

-

Increased Cell Proliferation and Migration: Stimulation of the growth and movement of cells necessary for tissue regeneration.

-

Morphogenesis and Angiogenesis: Facilitation of the formation of new tissue structures and blood vessels.

The following diagram illustrates the signaling pathway activated by this compound.

References

- 1. Angion Enrolls First Patients In Phase 2 Clinical Trial Of ANG-3777 In Patients With Acute Lung Injury Associated With COVID-19 Pneumonia [ctifacts.com]

- 2. Angion Announces Publication of ANG-3777 Phase 2 Results in [globenewswire.com]

- 3. The Effect of ANG-3777 on Hepatocyte Growth Factor Receptor C-MET Signaling - ATC Abstracts [atcmeetingabstracts.com]

- 4. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

Terevalefim's Role in c-Met Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terevalefim (ANG-3777) is a small-molecule hepatocyte growth factor (HGF) mimetic designed to selectively activate the c-Met receptor, a critical component in cellular pathways governing growth, motility, and tissue repair. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in c-Met receptor activation and the subsequent downstream signaling cascades. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the characterization of this compound.

Introduction to c-Met and this compound

The c-Met receptor, a receptor tyrosine kinase, and its natural ligand, hepatocyte growth factor (HGF), play a pivotal role in various physiological processes, including embryonic development, tissue regeneration, and wound healing.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various diseases. This compound is a synthetic, small-molecule HGF mimetic that has been developed to harness the therapeutic potential of c-Met activation.[1][2] It has been investigated for its potential to mitigate acute organ injuries, particularly in the context of renal dysfunction.[1][3]

Mechanism of Action: c-Met Receptor Activation

This compound functions by mimicking the action of HGF, binding to and activating the c-Met receptor. This activation is a multi-step process initiated by the binding of this compound to the extracellular domain of c-Met, which leads to receptor dimerization. The dimerization brings the intracellular kinase domains into close proximity, facilitating their trans-phosphorylation and subsequent activation.

Activated c-Met serves as a docking site for various intracellular signaling proteins, triggering a cascade of downstream events. A key pathway activated by this compound-mediated c-Met stimulation is the Ras/MAPK pathway, as evidenced by the phosphorylation of its downstream effector, ERK. This signaling cascade is crucial for mediating the cellular responses to this compound, which include promoting cell proliferation, survival, and migration, and reducing apoptosis. Studies have shown that the biological activity of this compound is dependent on the presence of the c-Met receptor, highlighting its specific mechanism of action.

Signaling Pathway Diagram

Caption: this compound-induced c-Met signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical In Vivo Efficacy in a Rat Model of Renal Ischemia-Reperfusion Injury

| Treatment Group | Dose | N | Outcome Measure | Result | p-value |

| Vehicle | - | 26 | BUN (mg/dL) | Higher | <0.05 (in males) |

| This compound | 2 mg/kg IV | 26 | BUN (mg/dL) | Lower | |

| Vehicle | - | 26 | Creatinine (B1669602) (mg/dL) | Higher | <0.05 |

| This compound | 2 mg/kg IV | 26 | Creatinine (mg/dL) | Lower | |

| Vehicle | - | 70 | Survival (Day 4) | 34% | 0.035 |

| This compound | 0.2 mg/kg IV | 15 | Survival (Day 4) | 67% | |

| Vehicle | - | 70 | Urine Output (48, 72, 96 hr) | Lower | <0.001 |

| This compound | 0.2 & 2 mg/kg IV | 48 & 15 | Urine Output (48, 72, 96 hr) | Higher |

Table 2: Phase 2 Clinical Trial in Delayed Graft Function (DGF) Following Kidney Transplantation

| Endpoint | This compound (2 mg/kg IV, n=19) | Placebo (n=9) | p-value |

| Achievement of ≥1200 cc urine/24h by Day 28 | 78.9% | 44.4% | 0.09 |

| Graft Failure | 0 | 2 (22%) | 0.03 |

| Median Days to ≥1200 cc urine/24h | 5 | 14 | - |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Western Blot for c-Met Phosphorylation

This protocol describes the detection of c-Met phosphorylation in response to this compound treatment in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue samples

-

RIPA buffer (Radioimmunoprecipitation assay buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: Rabbit anti-phospho-c-Met (pY1234/Y1235), Rabbit anti-total c-Met

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-c-Met overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met.

Experimental Workflow: Western Blot for c-Met Phosphorylation

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

HUVEC Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

96-well plates

-

This compound

-

Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTT, WST-1)

-

Hemocytometer or plate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Quantification of Proliferation:

-

Cell Counting: Detach the cells using trypsin, stain with Trypan Blue, and count the viable cells using a hemocytometer.

-

Metabolic Assay (e.g., MTT): Add the MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Rat Model of Renal Ischemia-Reperfusion Injury

This in vivo model is used to evaluate the protective effects of this compound on kidney function following an ischemic insult.

Materials:

-

Sprague-Dawley rats

-

Anesthetics

-

Surgical instruments

-

Microvascular clamps

-

This compound solution

-

Saline (vehicle control)

-

Blood collection supplies

-

Assay kits for blood urea (B33335) nitrogen (BUN) and serum creatinine

Procedure:

-

Anesthesia and Surgery: Anesthetize the rats and perform a midline laparotomy to expose the renal pedicles.

-

Ischemia: Occlude the renal arteries and veins with microvascular clamps for a defined period (e.g., 45-60 minutes) to induce ischemia.

-

Reperfusion: Remove the clamps to allow blood flow to resume (reperfusion).

-

Treatment: Administer this compound (e.g., 2 mg/kg, IV) or vehicle at specified time points (e.g., before ischemia and/or during reperfusion).

-

Monitoring and Sample Collection: Monitor the animals and collect blood samples at various time points post-reperfusion (e.g., 24, 48, 72 hours) to measure BUN and serum creatinine levels.

-

Data Analysis: Compare the levels of BUN and creatinine between the this compound-treated and vehicle control groups to assess renal function.

Conclusion

This compound demonstrates a clear mechanism of action as a small-molecule HGF mimetic that selectively activates the c-Met receptor. This activation triggers downstream signaling pathways, such as the ERK pathway, leading to cellular responses that are beneficial in the context of tissue injury and repair. Preclinical and clinical data support the potential of this compound in improving outcomes in conditions such as delayed graft function following kidney transplantation. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other c-Met agonists. Further research will continue to elucidate the full therapeutic potential of this targeted approach.

References

- 1. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ANG-3777 Treatment Attenuates Ischemia-Reperfusion-Induced Renal Injury in Rat and Dog Models - ATC Abstracts [atcmeetingabstracts.com]

Terevalefim: A Technical Guide on the Hepatocyte Growth Factor Mimetic for Researchers and Drug Development Professionals

Uniondale, NY – Terevalefim (also known as ANG-3777) is a small molecule that acts as a mimetic of the hepatocyte growth factor (HGF), selectively activating the c-Met receptor. This activation triggers a cascade of intracellular signaling pathways that promote cell proliferation, survival, and motility, while reducing apoptosis. Developed initially by Angion Biomedica Corp. and now under the purview of Elicio Therapeutics, this compound has been investigated in clinical trials for conditions such as acute kidney injury and delayed graft function. This technical guide provides an in-depth overview of its molecular structure, properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a pyrazole (B372694) derivative with a thiophene (B33073) substituent. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole |

| Synonyms | ANG-3777, Refanalin, SNV-003 |

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol |

| CAS Number | 1070881-42-3 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in water.[1] |

Mechanism of Action: c-Met Receptor Activation

This compound functions as an agonist of the c-Met receptor, mimicking the action of its natural ligand, HGF. The binding of this compound to the c-Met receptor induces its dimerization and subsequent autophosphorylation of tyrosine residues within the kinase domain.[2] This phosphorylation cascade creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular pathways, including the RAS-MAPK and PI3K-Akt pathways.

The activation of these pathways culminates in a range of cellular responses that are crucial for tissue repair and regeneration. Notably, this compound has been shown to reduce apoptosis and enhance cellular proliferation. Preclinical studies have demonstrated that this compound selectively phosphorylates the c-Met receptor without activating other growth factor receptors.[2]

Figure 1: this compound's mechanism of action via c-Met signaling.

Pharmacological and Biological Activity

In Vitro Studies:

In vitro experiments using human umbilical vein epithelial cells (HUVECs) have shown that this compound can inhibit cell proliferation in a dose-dependent manner at concentrations of 0.44, 1.78, and 7.1 μM.

In Vivo Studies:

Preclinical in vivo studies in rats have demonstrated that a 40 mg/kg intraperitoneal injection of this compound leads to the selective phosphorylation of the c-Met receptor.

Clinical Trial Data

This compound has been evaluated in several clinical trials for various indications. The following table summarizes key quantitative findings from some of these studies.

| Trial Phase | Indication | Key Findings | Reference |

| Phase 2 | Delayed Graft Function (DGF) in Kidney Transplant | 83.3% of patients treated with ANG-3777 achieved ≥1200 cc urine output in 24 hours by day 28, compared to 50% in the placebo group. | |

| Phase 3 | DGF in Kidney Transplant | No statistically significant difference in estimated glomerular filtration rate (eGFR) at 12 months between the ANG-3777 and placebo groups. A numerically lower incidence of graft failure was observed with ANG-3777 (3.2%) compared to placebo (8.1%). | |

| Phase 2 (GUARD) | Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI) | Did not meet the primary endpoint of a significant difference in the percentage increase in serum creatinine. |

Experimental Protocols

Synthesis of this compound ((E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole)

A detailed synthesis of this compound is described in patent WO2004/058721, Example 7. A general synthetic scheme is outlined in patent WO2020210657A1 and involves the reaction of diethoxyphosphorylacetaldehyde tosylhydrazone with 3-(2-thienyl)acrylaldehyde.

Figure 2: General workflow for the synthesis of this compound.

Western Blot Protocol for c-Met Phosphorylation

This protocol is adapted from a general method for detecting c-Met phosphorylation and can be optimized for use with this compound.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., H441 or A549 cell lines) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For cells requiring stimulation, serum-starve the cells and then treat with HGF.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before HGF stimulation.

2. Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

Figure 3: Workflow for c-Met phosphorylation Western blot.

Conclusion

This compound represents a promising small molecule therapeutic that targets the c-Met signaling pathway. Its well-defined molecular structure and mechanism of action provide a solid foundation for further research and development. While clinical trials have shown mixed results, the biological activity of this compound warrants continued investigation into its potential therapeutic applications. The data and protocols presented in this guide are intended to support the scientific community in advancing the understanding and potential utility of this HGF mimetic.

References

- 1. The hepatocyte growth factor mimetic, ANG-3777, in kidney transplant recipients with delayed graft function: Results from a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of ANG-3777 on Hepatocyte Growth Factor Receptor C-MET Signaling - ATC Abstracts [atcmeetingabstracts.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ANG-3777

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANG-3777 is a small molecule designed as a mimetic of hepatocyte growth factor (HGF) that activates the c-Met receptor signaling pathway. This pathway is central to tissue repair and organ regeneration. Developed to address acute organ injuries, ANG-3777 has been investigated in preclinical and clinical settings, primarily for kidney-related conditions such as delayed graft function (DGF) following renal transplantation and cardiac surgery-associated acute kidney injury (CSA-AKI). While demonstrating some signals of biological activity, the clinical trials have yielded mixed results regarding its efficacy. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on ANG-3777, detailed experimental methodologies from key studies, and a visual representation of its mechanism of action and experimental workflows.

Introduction to ANG-3777

ANG-3777 is a synthetic small molecule engineered to mimic the biological activity of the naturally occurring hepatocyte growth factor (HGF). HGF plays a crucial role in cellular growth, motility, and morphogenesis through its interaction with the c-Met receptor, a receptor tyrosine kinase. By activating the HGF/c-Met signaling cascade, ANG-3777 is designed to promote tissue repair and organ recovery, making it a potential therapeutic agent for various acute organ injuries.[1][2] It has been noted to have a substantially longer half-life than endogenous HGF, which could offer a therapeutic advantage.[2][3]

Pharmacodynamics: Mechanism of Action and Biological Effects

The primary mechanism of action of ANG-3777 is the activation of the c-Met receptor, which initiates a cascade of intracellular signaling pathways involved in tissue protection and repair.[4] In vitro and in vivo studies have shown that ANG-3777 binding to the c-Met receptor leads to its dimerization and phosphorylation, which in turn triggers downstream signaling.

The key pharmacodynamic effects of ANG-3777 include:

-

Reduction of apoptosis: In preclinical models, ANG-3777 has been shown to decrease programmed cell death in injured renal tissues.

-

Increased cell proliferation and regeneration: The compound promotes the growth and division of cells, aiding in the repair of damaged tissues.

-

Pro-angiogenic and morphogenic effects: ANG-3777 supports the formation of new blood vessels and the structural development of tissues.

Signaling Pathway

The binding of ANG-3777 to the c-Met receptor initiates a complex signaling network. The key downstream pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/MAPK pathway, and the STAT signaling pathway. These pathways collectively contribute to the cellular responses of survival, proliferation, and migration.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for ANG-3777, such as half-life, maximum concentration (Cmax), area under the curve (AUC), clearance, and volume of distribution, are not extensively available in the public domain. However, preclinical and clinical study designs provide some insights into its kinetic profile. One notable characteristic is its substantially longer half-life compared to endogenous HGF.

Preclinical Pharmacokinetics

Specific pharmacokinetic data from preclinical studies in rats and dogs have not been published. The dosing in these studies was administered intravenously.

Clinical Pharmacokinetics

Phase 1 clinical trial data detailing the pharmacokinetic profile of ANG-3777 in humans are not publicly available. In Phase 2 and 3 trials, ANG-3777 was administered intravenously at a dose of 2 mg/kg. The dosing regimens typically involved once-daily infusions over 30 minutes for three to four consecutive days.

Table 1: Summary of Available Pharmacokinetic Information

| Parameter | Value | Species | Notes |

| Half-life (t½) | Substantially longer than HGF | Not Specified | Specific quantitative data is not publicly available. |

| Route of Administration | Intravenous (IV) infusion | Human, Rat, Dog | Infusion over 30 minutes in clinical trials. |

| Dosing (Clinical) | 2 mg/kg | Human | Administered once daily for 3-4 days. |

| Dosing (Preclinical) | 0.2, 2, and 10 mg/kg | Rat, Dog | Intravenous administration. |

Preclinical and Clinical Studies

ANG-3777 has been evaluated in various preclinical models of organ injury and in several clinical trials.

Preclinical Studies

Preclinical investigations of ANG-3777 have primarily focused on models of acute kidney injury.

Table 2: Summary of Preclinical Studies

| Study Model | Species | ANG-3777 Dose | Key Pharmacodynamic Findings | Reference(s) |

| Renal Ischemia-Reperfusion Injury | Rat | 2 mg/kg IV | Reduced tubular epithelial apoptosis, hemorrhage, tubular dilation, and acute tubular necrosis. Increased urine output, decreased serum creatinine (B1669602) and blood urea (B33335) nitrogen, and reduced mortality. | |

| Normothermic Renal Ischemia and Reperfusion | Rat | 0.2 and 2 mg/kg IV | Attenuated renal dysfunction, increased urine output, and improved survival. | |

| Normothermic Renal Ischemia and Reperfusion | Dog | 10 mg/kg IV | Reduced blood urea nitrogen and creatinine levels. |

Clinical Trials

ANG-3777 has progressed through Phase 2 and Phase 3 clinical trials for DGF in kidney transplant recipients and a Phase 2 trial for CSA-AKI.

Table 3: Summary of Key Clinical Trials

| Trial Name / Phase | Indication | Patient Population | Dosing Regimen | Primary Endpoint | Key Outcomes | Reference(s) |

| Phase 2 | Delayed Graft Function (DGF) | Kidney transplant recipients with signs of DGF | 2 mg/kg IV daily for 3 days | Time to produce ≥1200 mL of urine in 24 hours | Trend towards faster urine output recovery. Improvements in serum creatinine, eGFR, and reduced need for dialysis compared to placebo. | |

| Phase 3 (GIFT Trial) | Delayed Graft Function (DGF) | Kidney transplant recipients at risk for DGF | 2 mg/kg IV daily for 3 days | Estimated Glomerular Filtration Rate (eGFR) at 12 months | Did not meet the primary endpoint of a statistically significant improvement in eGFR at 12 months. | |

| Phase 2 (GUARD Trial) | Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI) | Patients at risk for AKI undergoing cardiac surgery | 2 mg/kg IV daily for 4 days | Percent change in serum creatinine from baseline | Did not meet the primary endpoint. |

Experimental Protocols

Detailed, step-by-step internal protocols for the conducted studies are not publicly available. However, based on published literature, the general methodologies can be outlined.

Preclinical Renal Ischemia-Reperfusion Model (Rat)

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles.

-

Induction of Ischemia: The renal artery and vein of one or both kidneys are occluded using a non-traumatic microvascular clamp for a defined period (e.g., 45-60 minutes).

-

Reperfusion: The clamp is removed to allow blood flow to resume. In some models, the contralateral kidney is removed (nephrectomy).

-

Drug Administration: ANG-3777 or a vehicle control is administered intravenously at specified time points before, during, or after ischemia.

-

Monitoring and Sample Collection: Blood samples are collected at various time points to measure serum creatinine (SCr) and blood urea nitrogen (BUN). Urine is collected to measure output. At the end of the study, kidney tissue is harvested for histological analysis.

Clinical Trial Protocol for Delayed Graft Function (Phase 3 - GIFT Trial)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Adult recipients of a deceased donor kidney transplant who are at high risk for developing DGF.

-

Inclusion/Exclusion Criteria: Specific criteria related to recipient age, donor characteristics, and early signs of graft dysfunction (e.g., low urine output) are applied.

-

Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either ANG-3777 or a matching placebo. Both patients and investigators are blinded to the treatment assignment.

-

Dosing and Administration: The investigational drug (ANG-3777 2 mg/kg or placebo) is administered as a 30-minute intravenous infusion once daily for three consecutive days. The first dose is typically administered within a specified window after transplantation.

-

Endpoints: The primary endpoint for the Phase 3 trial was the estimated Glomerular Filtration Rate (eGFR) at 12 months. Secondary endpoints included the duration of dialysis, incidence of graft failure, and other measures of renal function.

-

Data Collection and Analysis: Data on renal function, adverse events, and other relevant clinical outcomes are collected at predefined intervals throughout the study period.

Conclusion

ANG-3777, a hepatocyte growth factor mimetic, has demonstrated a clear mechanism of action through the activation of the c-Met signaling pathway, leading to cytoprotective and regenerative effects in preclinical models of acute kidney injury. However, despite promising early-phase clinical data in delayed graft function, the pivotal Phase 3 trial did not meet its primary efficacy endpoint. Similarly, the Phase 2 trial in cardiac surgery-associated AKI also failed to show a significant benefit. While the safety profile of ANG-3777 appears to be acceptable, its future development and potential clinical utility remain uncertain. Further research may be needed to identify specific patient populations or clinical scenarios where the therapeutic potential of ANG-3777 can be realized. The lack of publicly available, detailed pharmacokinetic data remains a significant gap in the comprehensive understanding of this compound.

References

- 1. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Development of and recovery from acute kidney injury after cardiac surgery: Randomized phase 2 trial of the hepatocyte growth factor mimetic ANG-3777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]

Terevalefim: A Novel Modulator of the ATM-Mediated DNA Damage Response Pathway

Dislaimer: This document is for illustrative purposes only. Terevalefim is a fictional compound, and all data, protocols, and mechanisms described herein are hypothetical to serve as a technical template.

Abstract

The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic stability.[1][2] A central kinase in this process, Ataxia-Telangiectasia Mutated (ATM), is a master regulator that responds primarily to DNA double-strand breaks (DSBs).[3][4] ATM activation initiates a signaling cascade that coordinates cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[5] Dysregulation of this pathway is a hallmark of many cancers, making DDR proteins attractive therapeutic targets. This whitepaper introduces this compound, a novel small molecule activator of ATM kinase. We present a hypothetical mechanism of action, supported by preclinical data, demonstrating this compound's potential to enhance cellular repair pathways. Detailed experimental protocols are provided to facilitate further research and validation.

Proposed Mechanism of Action

This compound is hypothesized to be a non-covalent, allosteric activator of the ATM kinase. In its inactive state, ATM exists as a homodimer. Upon the introduction of DNA double-strand breaks, the Mre11-Rad50-Nbs1 (MRN) complex recruits ATM to the site of damage, leading to its autophosphorylation at Serine 1981 and subsequent monomerization into its active form.

Our model suggests that this compound binds to a cryptic pocket on the ATM protein, inducing a conformational change that mimics the effect of MRN-complex binding. This lowers the activation energy for autophosphorylation and dissociation, leading to an amplification of the DDR signal even in the presence of low levels of DNA damage. The activated ATM monomer then phosphorylates a host of downstream effector proteins, including CHK2 and p53, to orchestrate the full cellular response.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro experiments designed to characterize the biochemical and cellular activity of this compound.

Table 1: Dose-Dependent Activation of ATM Kinase by this compound

| This compound Conc. (nM) | Relative p-ATM (S1981) Level | Standard Deviation |

|---|---|---|

| 0 (Vehicle) | 1.0 | 0.12 |

| 1 | 2.3 | 0.21 |

| 10 | 8.9 | 0.75 |

| 100 | 25.4 | 2.10 |

| 1000 | 28.1 | 2.35 |

| 10000 | 27.8 | 2.41 |

Data from Western Blot analysis of U2OS cells treated for 1 hour.

Table 2: Effect of this compound on Downstream ATM Targets

| Treatment (100 nM) | Relative p-CHK2 (T68) Level | Relative p-p53 (S15) Level |

|---|---|---|

| Vehicle Control | 1.0 ± 0.15 | 1.0 ± 0.18 |

| Etoposide (10 µM) | 15.2 ± 1.3 | 12.8 ± 1.1 |

| This compound | 6.7 ± 0.5 | 5.4 ± 0.4 |

| This compound + Etoposide | 35.8 ± 2.9 | 29.1 ± 2.5 |

Data from Western Blot analysis of MCF7 cells treated for 2 hours. Etoposide is used as a positive control for DSB induction.

Table 3: Cellular Viability in Response to DNA Damage

| Cell Line | Treatment | % Cell Viability (vs. Untreated) |

|---|---|---|

| WT (ATM+/+) | Etoposide (5 µM) | 65.2 ± 4.5 |

| Etoposide + this compound (100 nM) | 88.9 ± 5.1 | |

| KO (ATM-/-) | Etoposide (5 µM) | 31.4 ± 3.8 |

| Etoposide + this compound (100 nM) | 33.1 ± 4.0 |

Data from MTT assay 48 hours post-treatment, demonstrating ATM-dependent activity.

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

This protocol details the methodology used to generate the data in Tables 1 and 2.

-

Cell Culture and Treatment: U2OS or MCF7 cells were seeded in 6-well plates and grown to 80% confluency. Cells were treated with the indicated concentrations of this compound, vehicle (0.1% DMSO), or Etoposide for the specified duration.

-

Lysis: Cells were washed twice with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Lysates were incubated on ice for 30 minutes and clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: 20 µg of total protein per sample was resolved on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked for 1 hour in 5% non-fat milk in TBST. Primary antibodies (anti-p-ATM S1981, anti-p-CHK2 T68, anti-p-p53 S15, anti-GAPDH) were incubated overnight at 4°C. Membranes were washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager. Band intensities were quantified using ImageJ software and normalized to the GAPDH loading control.

References

- 1. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telomere-related DNA damage response pathways in cancer therapy: prospective targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of ATM Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation and regulation of ATM kinase activity in response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]

Preclinical Profile of Terevalefim (ANG-3777) in Kidney Injury: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute kidney injury (AKI) represents a significant unmet medical need, characterized by a rapid decline in renal function. Terevalefim (also known as ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic developed to mitigate kidney injury. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various kidney injury models, detailing its mechanism of action, experimental protocols, and available efficacy data. This compound activates the c-Met receptor, triggering downstream signaling pathways that promote cell survival, proliferation, and tissue repair.[1][2][3]

Mechanism of Action: HGF Mimetic and c-Met Activation

This compound is designed to mimic the biological activity of HGF, the natural ligand for the c-Met receptor.[1][3] Upon tissue injury, endogenous HGF is released, but its therapeutic effect can be limited by a short half-life. This compound, with a longer half-life, provides sustained activation of the c-Met signaling cascade. This activation is crucial for tissue repair and regeneration.

The binding of this compound to the c-Met receptor induces its dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival by inhibiting apoptosis, and the Ras/MAPK pathway, which stimulates cell proliferation and migration. In preclinical models, ANG-3777 has been shown to selectively phosphorylate c-Met and its downstream effector ERK. In vivo studies have confirmed that ANG-3777 induces the phosphorylation of c-Met in the kidney following ischemia-reperfusion injury.

Signaling Pathway of this compound (ANG-3777)

Caption: this compound activates the c-Met receptor, initiating downstream signaling pathways.

Preclinical Efficacy in Kidney Injury Models

This compound has been evaluated in a range of preclinical models of kidney injury, consistently demonstrating protective and regenerative effects. The primary endpoints in these studies typically include markers of renal function such as serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN), as well as histological assessments of tissue damage.

Quantitative Data Summary

While specific quantitative data from primary preclinical studies were not publicly available in the searched literature, a summary of the findings from various models indicates a consistent therapeutic benefit.

| Kidney Injury Model | Animal Model | Key Outcomes with this compound (ANG-3777) Treatment |

| Ischemia-Reperfusion Injury | Rat | Attenuated renal dysfunction (reduced BUN and SCr). |

| Ischemia-Reperfusion Injury | Dog | Attenuated renal dysfunction. |

| Glycerol-Induced Rhabdomyolysis | Rat | Reduced mortality and attenuated renal dysfunction (reduced BUN and SCr). |

| Mercuric Chloride (HgCl2)-Induced Nephrotoxicity | Rat | Attenuated mortality and renal dysfunction (reduced BUN and SCr), and improved urine output. |

| Cisplatin-Induced Nephropathy | Rat | Attenuated renal dysfunction. |

Experimental Protocols

The following are detailed methodologies for two key preclinical models of acute kidney injury used to evaluate this compound.

Ischemia-Reperfusion Injury (IRI) Model in Rats

This model simulates the renal injury that occurs due to a temporary disruption of blood flow, a common clinical scenario in surgery and transplantation.

Experimental Workflow for Ischemia-Reperfusion Injury Model

Caption: Workflow for the rat ischemia-reperfusion acute kidney injury model.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure: A midline laparotomy is performed to expose the kidneys. The renal pedicles, containing the renal artery and vein, are carefully isolated.

-

Ischemia Induction: Microvascular clamps are applied to the renal pedicles to induce ischemia. The duration of ischemia can be varied (e.g., 45-60 minutes) to modulate the severity of the injury.

-

Reperfusion: After the ischemic period, the clamps are removed to allow blood flow to return to the kidneys. The abdominal incision is then closed.

-

This compound Administration: ANG-3777 (e.g., 2 mg/kg) or vehicle is administered, typically via intravenous injection, at the onset of reperfusion and again at a specified time point (e.g., 18 hours post-reperfusion).

-

Post-Operative Care and Monitoring: Animals are allowed to recover and are monitored for a defined period (e.g., 24-72 hours). Blood samples are collected at various time points to measure serum creatinine and BUN levels.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and kidney tissues are harvested for histological analysis to assess the degree of tubular necrosis, inflammation, and apoptosis.

Cisplatin-Induced Nephrotoxicity Model in Rats

This model mimics the kidney damage that is a common and dose-limiting side effect of cisplatin (B142131), a widely used chemotherapy drug.

Experimental Workflow for Cisplatin-Induced Nephrotoxicity Model

Caption: Workflow for the rat cisplatin-induced nephrotoxicity model.

Protocol Details:

-

Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.

-

Cisplatin Administration: A single intraperitoneal injection of cisplatin (typically 5-7 mg/kg) is administered to induce nephrotoxicity.

-

This compound Administration: this compound or vehicle is administered, often starting on the same day as cisplatin and continuing for a specified duration. The route of administration can be intraperitoneal or intravenous.

-

Monitoring: Animals are monitored daily for changes in body weight, food and water intake, and general clinical signs.

-

Sample Collection: Blood samples are collected at baseline and at various time points after cisplatin administration (e.g., daily or on alternate days) for the measurement of serum creatinine and BUN.

-

Endpoint Analysis: Animals are typically euthanized 5 to 7 days after cisplatin injection. Kidneys are harvested for histological examination to assess the extent of tubular damage, inflammation, and apoptosis.

Conclusion

The preclinical data available for this compound (ANG-3777) consistently demonstrate its potential as a therapeutic agent for acute kidney injury. Its mechanism of action as a hepatocyte growth factor mimetic that activates the c-Met signaling pathway provides a strong rationale for its protective and regenerative effects observed in various animal models of kidney damage. While the publicly available quantitative data is limited, the qualitative outcomes across different injury models are promising. The detailed experimental protocols provided herein offer a foundation for further preclinical investigation and evaluation of this compound and other potential reno-protective compounds. Further studies publishing detailed quantitative outcomes are warranted to fully elucidate the therapeutic potential of this compound in the context of AKI.

References

- 1. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antifibrotic Properties of Terevalefim: A Technical Guide

An In-depth Examination of Preclinical and Clinical Data

For Researchers, Scientists, and Drug Development Professionals

Initial Search and Findings

A comprehensive search of publicly available scientific literature and clinical trial databases for "Terevalefim" did not yield any specific information regarding its antifibrotic properties, mechanism of action, or any associated preclinical or clinical studies. The search terms used included "this compound antifibrotic properties," "this compound mechanism of action fibrosis," "this compound clinical trials fibrosis," and "this compound preclinical data fibrosis."

The lack of retrievable data suggests that "this compound" may be an internal designation for a compound not yet disclosed in public forums, a very early-stage investigational drug with no published data, or potentially a misspelling of another therapeutic agent.

Without any foundational data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Contextual Overview of Antifibrotic Drug Development

While information on this compound is unavailable, the field of antifibrotic drug development is an active area of research. Current therapeutic strategies for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), primarily involve drugs like pirfenidone (B1678446) and nintedanib.[1][2][3][4] These agents have demonstrated efficacy in slowing the progression of the disease but do not offer a cure and can be associated with significant side effects.[1]

The development of new antifibrotic therapies often involves extensive preclinical evaluation in various animal models. A commonly used model is bleomycin-induced pulmonary fibrosis in rodents, which mimics some aspects of human IPF. Other models, such as silica-induced fibrosis and models of subretinal fibrosis, are also employed to investigate the efficacy of novel compounds.

The underlying mechanisms of fibrosis are complex and involve a multitude of signaling pathways and cellular players. A key process is the transformation of fibroblasts into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix components, leading to tissue scarring. Transforming growth factor-beta (TGF-β) is a well-established central mediator in this process. Consequently, many investigational antifibrotic agents target components of the TGF-β signaling pathway or other pro-fibrotic mediators like platelet-derived growth factor (PDGF) and fibroblast growth factor (FGF).

Future advancements in the field are expected to emerge from a deeper understanding of the molecular pathogenesis of fibrotic diseases, potentially leading to the development of more targeted and effective therapies. Clinical trials are ongoing for several new investigational drugs targeting various aspects of the fibrotic process.

Should information regarding this compound become publicly available, a detailed technical guide as per the user's request could be generated. This would involve a thorough analysis of the published data to extract quantitative results, experimental methodologies, and the elucidated mechanisms of action, which would then be presented in the requested formats, including structured tables and Graphviz diagrams.

References

- 1. Anti-fibrotic therapy in the treatment of IPF: Ongoing concerns and current practices - Mayo Clinic [mayoclinic.org]

- 2. How do different drug classes work in treating Idiopathic Pulmonary Fibrosis? [synapse.patsnap.com]

- 3. Antifibrotic therapy for fibrotic lung disease beyond idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage pipeline for idiopathic pulmonary fibrosis is small but growing - Clinical Trials Arena [clinicaltrialsarena.com]

Methodological & Application

Application Notes and Protocols for Terevalefim Administration in Rodent Models of Acute Kidney Injury (AKI)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Terevalefim (also known as ANG-3777 or BB3), a small-molecule mimetic of hepatocyte growth factor (HGF), in two common rodent models of Acute Kidney Injury (AKI): Ischemia-Reperfusion Injury (IRI) and Cisplatin-Induced Nephrotoxicity.

Introduction

This compound is an investigational drug that has shown promise in preclinical models of AKI by activating the c-Met receptor, which is associated with tissue repair and regeneration.[1][2] These protocols are designed to guide researchers in evaluating the therapeutic potential of this compound in relevant animal models of AKI.

Ischemia-Reperfusion Injury (IRI) Model

The IRI model mimics the renal injury that can occur due to a temporary loss of blood flow to the kidneys, a common cause of AKI in clinical settings such as surgery or transplantation.

Experimental Protocol: this compound Administration in a Rat Model of Ischemic AKI

This protocol is based on preclinical studies evaluating the efficacy of this compound in a rat model of IRI.[3][4]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound (ANG-3777)

-

Vehicle (e.g., sterile saline or phosphate-buffered saline)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Surgical instruments for laparotomy and vessel clamping

-

Heat lamp or warming pad to maintain body temperature

-

Blood collection supplies

-

Urine collection apparatus (e.g., metabolic cages)

Procedure:

-

Induction of Ischemia-Reperfusion Injury:

-

Anesthetize the rat and place it on a warming pad to maintain a core body temperature of 37°C.

-

Perform a midline laparotomy to expose the renal pedicles.

-

Isolate the renal arteries and veins.

-

Induce ischemia by clamping both renal pedicles with non-traumatic vascular clamps for a predetermined period (e.g., 45-60 minutes).

-

After the ischemic period, remove the clamps to allow reperfusion.

-

Suture the abdominal incision in layers.

-

Provide postoperative analgesia as per institutional guidelines.

-

-

This compound Administration (Delayed Treatment Protocol):

-

Timing: The first dose of this compound is administered 24 hours after the onset of reperfusion.[3]

-

Dosage: Prepare a solution of this compound in a suitable vehicle. Administer a dose of 0.2 mg/kg or 2 mg/kg body weight.

-

Route of Administration: Intravenous (IV) injection via the tail vein.

-

Frequency: Administer once daily for the duration of the study (e.g., 96 hours).

-

-

Control Group:

-

Administer an equivalent volume of the vehicle to a separate cohort of rats that have undergone the same IRI procedure.

-

-

Monitoring and Sample Collection:

-

Monitor the animals daily for signs of distress.

-

Collect blood samples at baseline and at specified time points post-injury (e.g., 24, 48, 72, and 96 hours) for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

-

Collect urine samples at the same time points to measure urine output and kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).

-

Quantitative Data Summary: Ischemia-Reperfusion Injury Model

The following table summarizes the expected outcomes based on preclinical data.

| Parameter | Time Point | Vehicle Control (Expected Range) | This compound (0.2 mg/kg) | This compound (2 mg/kg) |

| Serum Creatinine (mg/dL) | 48h post-IRI | 3.5 - 4.5 | Significant reduction vs. vehicle | Significant reduction vs. vehicle |

| 72h post-IRI | 4.0 - 5.0 | Significant reduction vs. vehicle | Significant reduction vs. vehicle | |

| 96h post-IRI | 3.0 - 4.0 | Significant reduction vs. vehicle | Significant reduction vs. vehicle | |

| Blood Urea Nitrogen (BUN) (mg/dL) | 48h post-IRI | 120 - 150 | Significant reduction vs. vehicle | Significant reduction vs. vehicle |

| 72h post-IRI | 140 - 180 | Significant reduction vs. vehicle | Significant reduction vs. vehicle | |

| 96h post-IRI | 100 - 130 | Significant reduction vs. vehicle | Significant reduction vs. vehicle | |

| Urine Output (mL/24h) | 48h post-IRI | 5 - 10 | Significant increase vs. vehicle | Significant increase vs. vehicle |

| 72h post-IRI | 8 - 15 | Significant increase vs. vehicle | Significant increase vs. vehicle | |

| 96h post-IRI | 10 - 20 | Significant increase vs. vehicle | Significant increase vs. vehicle | |

| Survival Rate (%) | Day 4 post-IRI | ~34% | ~67% | Data not available |

Note: The expected ranges are approximate and can vary based on the specific experimental conditions. Statistical significance (p<0.05) is expected for this compound-treated groups compared to the vehicle control group.

Cisplatin-Induced Nephrotoxicity Model

This model is relevant for studying drug-induced AKI, as cisplatin (B142131) is a widely used chemotherapy agent with nephrotoxicity as a major side effect.

Experimental Protocol: this compound Administration in a Mouse Model of Cisplatin-Induced AKI

This protocol provides a framework for evaluating this compound in a cisplatin-induced AKI model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Cisplatin

-

This compound (ANG-3777)

-

Vehicle (e.g., sterile saline)

-

Blood collection supplies

Procedure:

-

Induction of Cisplatin-Induced AKI:

-

Administer a single intraperitoneal (IP) injection of cisplatin at a dose of 20 mg/kg body weight.

-

-

This compound Administration:

-

Timing: The administration of this compound can be initiated either prophylactically (before cisplatin injection) or therapeutically (after cisplatin injection). A therapeutic approach starting 24 hours after cisplatin administration is recommended to model a clinical intervention scenario.

-

Dosage: Based on the IRI model, a starting dose of 2 mg/kg can be used, with dose-ranging studies to determine the optimal therapeutic dose.

-

Route of Administration: Intravenous (IV) or Intraperitoneal (IP) injection.

-

Frequency: Once daily administration following cisplatin injection for the duration of the study (e.g., 72-96 hours).

-

-

Control Groups:

-

Vehicle Control: Administer an equivalent volume of the vehicle to a group of mice that have received cisplatin.

-

Sham Control: Administer vehicle to a group of mice that have not received cisplatin.

-

-

Monitoring and Sample Collection:

-

Monitor body weight daily.

-

Collect blood samples at baseline and at 24, 48, and 72 hours after cisplatin injection for the measurement of serum creatinine and BUN.

-

Quantitative Data Summary: Cisplatin-Induced AKI Model

The following table outlines the expected outcomes.

| Parameter | Time Point | Cisplatin + Vehicle (Expected Range) | Cisplatin + this compound (Hypothesized Outcome) |

| Serum Creatinine (mg/dL) | 72h post-cisplatin | 1.5 - 2.5 | Significant reduction vs. vehicle |

| Blood Urea Nitrogen (BUN) (mg/dL) | 72h post-cisplatin | 150 - 200 | Significant reduction vs. vehicle |

| Body Weight Change (%) | 72h post-cisplatin | -15% to -20% | Attenuation of weight loss |

Note: These are hypothesized outcomes, and the actual results may vary. The expected ranges for the cisplatin + vehicle group are based on typical findings in this model.

Visualizations

Signaling Pathway of this compound in AKI

Caption: this compound activates the c-Met signaling pathway, promoting cell survival and tissue repair.

Experimental Workflow for this compound in Ischemia-Reperfusion Injury Model

Caption: Workflow for evaluating this compound in a rat model of renal ischemia-reperfusion injury.

Logical Relationship of the Cisplatin-Induced AKI Study Design

Caption: Logical flow of the experimental design for testing this compound in cisplatin-induced AKI.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANG-3777 Treatment Attenuates Ischemia-Reperfusion-Induced Renal Injury in Rat and Dog Models - ATC Abstracts [atcmeetingabstracts.com]

- 4. Acute kidney injury: emerging pharmacotherapies in current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Modeling c-Met Pathway Activation Using Terevalefim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (also known as ANG-3777) is a small molecule, synthetic mimetic of hepatocyte growth factor (HGF) that selectively binds to and activates the c-Met receptor.[1] The c-Met receptor tyrosine kinase plays a crucial role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers and other diseases.[3][4] this compound provides a valuable tool for researchers to model and investigate the activation of the c-Met pathway and its downstream signaling cascades in a controlled manner, facilitating the study of disease mechanisms and the development of novel therapeutics.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in modeling c-Met pathway activation in various in vitro and in vivo experimental settings.

Mechanism of Action

This compound functions as a selective agonist of the c-Met receptor. Its binding to the extracellular domain of c-Met induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular kinase domain.[5] This phosphorylation event initiates a cascade of downstream signaling events, primarily through the PI3K/Akt, MAPK/ERK, and STAT pathways, leading to a cellular response.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound in preclinical models.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Parameter | Effective Concentration | Reference |

| Human Cortical Neuron cells (HCN-2) | Western Blot | c-Met Phosphorylation | Dose-dependent increase | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation | Stimulation of proliferation | 0.44 - 1.74 µM |

Table 2: In Vivo Activity of this compound

| Animal Model | Administration Route | Dose | Outcome | Peak Effect Time | Reference |

| Rat | Intraperitoneal | 40 mg/kg | Increased c-Met phosphorylation in the liver | 1 hour | |

| Rat (renal ischemia model) | Intravenous | 2 mg/kg | Robust increase in phosphorylated c-Met in the kidney | 24 hours post-reperfusion |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway activated by this compound and a general experimental workflow for its use.

Figure 1. Simplified c-Met signaling pathway activated by this compound.

Figure 2. General experimental workflow for in vitro studies with this compound.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to model and quantify c-Met pathway activation using this compound.

Protocol 1: Western Blot Analysis of c-Met Phosphorylation

This protocol describes the detection of phosphorylated c-Met (p-c-Met) and total c-Met in cell lysates following treatment with this compound.

Materials:

-

This compound

-

Cell line expressing c-Met (e.g., HCN-2, A549, U-87 MG)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235)

-

Rabbit or mouse anti-total c-Met

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

-

Treat the cells with the different concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time. For phosphorylation studies, a 30-minute incubation is a good starting point.

-

-

Cell Lysis:

-

After treatment, place the plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cleared lysate) to new pre-chilled tubes.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-c-Met (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-